molecular formula C24H24Cl2N2O7 B14444681 N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate CAS No. 75616-00-1

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate

Cat. No.: B14444681
CAS No.: 75616-00-1
M. Wt: 523.4 g/mol
InChI Key: BIQWLXNJECEUKO-WLHGVMLRSA-N
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Description

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a morpholine ring, and an acetamide group. Its molecular formula is C19H18Cl2N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate typically involves multiple steps, starting with the preparation of the chlorobenzoyl intermediate. This intermediate is then reacted with morpholine and acetamide under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves solvent-free synthesis techniques to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoyl derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-4-morpholineacetamide maleate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

75616-00-1

Molecular Formula

C24H24Cl2N2O7

Molecular Weight

523.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H20Cl2N2O3.C4H4O4/c1-23(19(25)13-24-8-10-27-11-9-24)18-7-6-14(21)12-16(18)20(26)15-4-2-3-5-17(15)22;5-3(6)1-2-4(7)8/h2-7,12H,8-11,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BIQWLXNJECEUKO-WLHGVMLRSA-N

Isomeric SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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